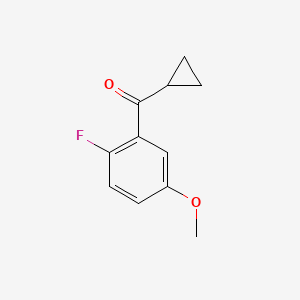
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 is a versatile amino acid derivative. It has garnered significant interest in scientific research due to its antioxidant, anti-inflammatory, and neuroprotective properties . This compound is often used in laboratory settings to investigate its impact on various biochemical and physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as sodium hydroxide to facilitate the reaction . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Effects: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Neuroprotection: Protecting neurons from damage and promoting neuronal survival through various signaling pathways.
Comparaison Avec Des Composés Similaires
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include:
N-Acetyl-L-cysteine: Known for its antioxidant properties but lacks the 3,4-dihydroxybutyl group, which enhances the neuroprotective effects.
S-(3,4-Dihydroxybutyl)-L-cysteine: Similar structure but without the acetyl group, resulting in different chemical and biological properties.
This compound stands out due to its combined antioxidant, anti-inflammatory, and neuroprotective effects, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H17NO5S |
|---|---|
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/i2D2,3D2,4D2,7D |
Clé InChI |
VGJNEDFZFZCLSX-MSLAKWIASA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])SCC(C(=O)O)NC(=O)C)C([2H])(C([2H])([2H])O)O |
SMILES canonique |
CC(=O)NC(CSCCC(CO)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)
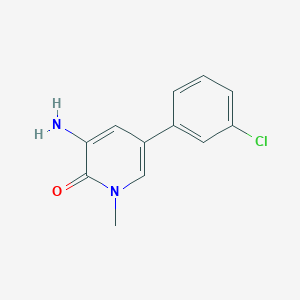
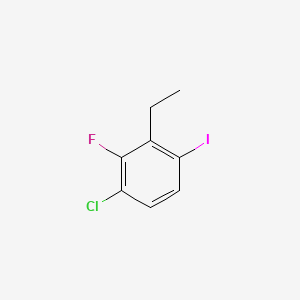
![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)

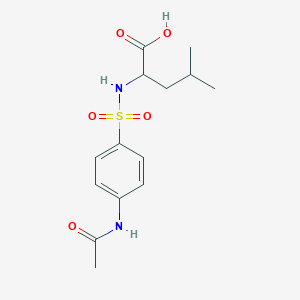
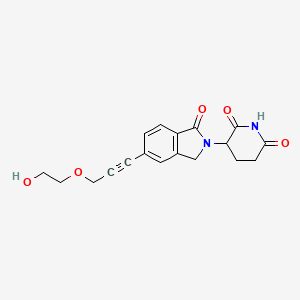
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14776053.png)
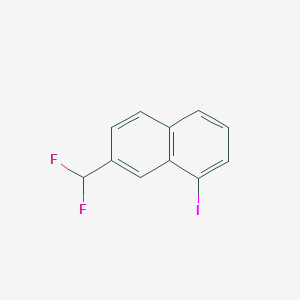
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate](/img/structure/B14776060.png)

![2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776078.png)

